17-beta-Hydroxy Exemestane

説明

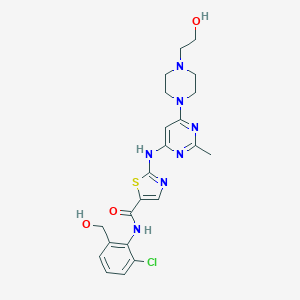

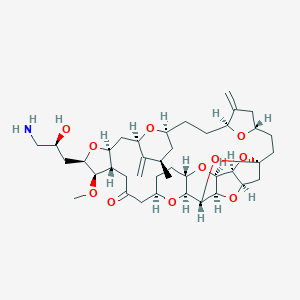

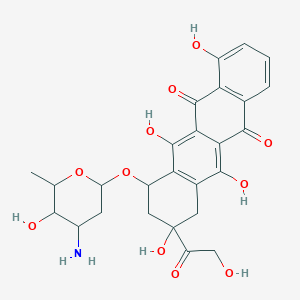

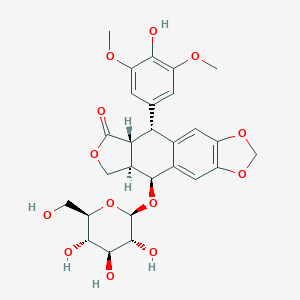

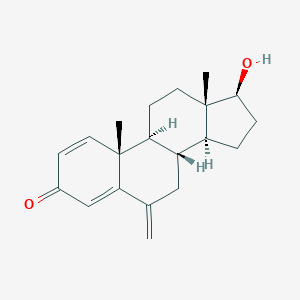

17-beta-Hydroxy Exemestane, also known as Methylene Boldenone, is a third-generation, irreversible steroidal aromatase inhibitor . It induces aromatase degradation, leading to a decrease in estrogen levels in plasma .

Synthesis Analysis

Exemestane undergoes a complex metabolization, giving rise to some already identified metabolites, including 17-beta-Hydroxy Exemestane . The aldehyde was converted into a dihydropyridine derivative by Hantzsch reaction with methyl b-aminocrotonoate .

Molecular Structure Analysis

The molecular formula of 17-beta-Hydroxy Exemestane is C20H26O2 . Computer docking indicated that the 17beta-OH group of 17-hydroexemestane relative to the 17-keto group of exemestane contributed significantly more intermolecular interaction energy toward binding AR than ERalpha .

Chemical Reactions Analysis

17-beta-Hydroxy Exemestane has been found to down-regulate ERalpha protein levels at high concentrations in a cell type-specific manner similarly as 17beta-estradiol, and increased AR protein accumulation at low concentrations in both cell types similarly as R1881 .

Physical And Chemical Properties Analysis

The molecular weight of 17-beta-Hydroxy Exemestane is 298.42 g/mol . It is also known as Methylene Boldenone .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Cancer Research , specifically in the study of Estrogen Receptor–Positive Breast Cancer .

Summary of the Application

17-beta-Hydroxy Exemestane is a major metabolite of Exemestane, an aromatase inhibitor used for the prevention and treatment of estrogen receptor–positive breast cancer . It is known to exert biological effects as an androgen .

Methods of Application or Experimental Procedures

The research involved evaluating 17-beta-Hydroxy Exemestane in MCF-7 and T47D breast cancer cells. The dependency of its effects on estrogen receptor (ER) or androgen receptor (AR) was attributed using the antiestrogen fulvestrant or the antiandrogen bicalutamide .

Results or Outcomes

17-beta-Hydroxy Exemestane induced proliferation, stimulated cell cycle progression, and regulated transcription at high sub-micromolar and micromolar concentrations through ER in both cell lines, but through AR at low nanomolar concentrations selectively in T47D cells .

Application in Drug Metabolism

Specific Scientific Field

This application falls under the field of Drug Metabolism .

Summary of the Application

17-beta-Hydroxy Exemestane is a major metabolite of Exemestane. It is known to form cysteine conjugates, which appear to be major metabolites of Exemestane in both urine and plasma .

Methods of Application or Experimental Procedures

A liquid chromatography–mass spectrometry (LC-MS) approach was used to acquire accurate mass data in MS E mode, in which precursor ion and fragment ion data were obtained simultaneously to screen novel phase II EXE metabolites in urine specimens from women taking EXE .

Results or Outcomes

The combined 6-EXE-cys plus 6-17-beta-DHE-cys made up 77% of total EXE metabolites in urine (vs. 1.7%, 0.14%, and 21% for EXE, 17-beta-DHE, and 17-beta-DHE-Gluc, respectively) and 35% in plasma (vs. 17%, 12%, and 36% for EXE, 17-beta-DHE, and 17-beta-DHE-Gluc, respectively) .

Application in Androgen Research

Specific Scientific Field

This application falls under the field of Androgen Research .

Summary of the Application

17-beta-Hydroxy Exemestane is known to exert biological effects as an androgen . It binds estrogen receptor α (ERα) very weakly and androgen receptor (AR) strongly .

Methods of Application or Experimental Procedures

The research involved evaluating 17-beta-Hydroxy Exemestane in MCF-7 and T47D breast cancer cells. The dependency of its effects on ER or AR was attributed using the antiestrogen fulvestrant or the antiandrogen bicalutamide .

Results or Outcomes

17-beta-Hydroxy Exemestane induced proliferation, stimulated cell cycle progression, and regulated transcription at high sub-micromolar and micromolar concentrations through ER in both cell lines, but through AR at low nanomolar concentrations selectively in T47D cells .

Application in Glutathione Conjugation

Specific Scientific Field

This application falls under the field of Drug Metabolism , specifically in the study of Glutathione Conjugation .

Summary of the Application

17-beta-Hydroxy Exemestane is known to form cysteine conjugates, which undergo biosynthesis in vitro in three stepwise enzymatic reactions, with the first involving glutathione conjugation .

Methods of Application or Experimental Procedures

The research involved the use of a liquid chromatography–mass spectrometry (LC-MS) approach to screen novel phase II EXE metabolites in urine specimens from women taking EXE .

Results or Outcomes

The combined 6-EXE-cys plus 6-17-beta-DHE-cys made up 77% of total EXE metabolites in urine and 35% in plasma .

Application in Bone Health Research

Specific Scientific Field

This application falls under the field of Bone Health Research .

Summary of the Application

Unlike nonsteroidal AIs, the steroidal AI exemestane may exert beneficial effects on bone through its primary metabolite 17-hydroexemestane . This is particularly important as there are concerns about bone mineral density loss in an estrogen-free environment .

Methods of Application or Experimental Procedures

The research involved evaluating 17-hydroexemestane and observed it bound estrogen receptor α (ERα) very weakly and androgen receptor (AR) strongly . The dependency of its effects on ER or AR was attributed using the antiestrogen fulvestrant or the antiandrogen bicalutamide .

Results or Outcomes

17-Hydroexemestane induced proliferation, stimulated cell cycle progression, and regulated transcription at high sub-micromolar and micromolar concentrations through ER in both cell lines, but through AR at low nanomolar concentrations selectively in T47D cells . These results may have important implications for long-term maintenance of patients with AIs .

Application in Pharmacokinetics Study

Specific Scientific Field

This application falls under the field of Pharmacokinetics Study .

Summary of the Application

17-beta-Hydroxy Exemestane and its glucuronide conjugate, 17-beta-Hydroxy-EXE-17-O-β-D-Glucuronide, are major metabolites of the steroidal aromatase inhibitor, Exemestane .

Methods of Application or Experimental Procedures

A liquid chromatography–mass spectrometry (LC-MS) approach was used to determine Exemestane and its metabolites in human pharmacokinetics study .

Results or Outcomes

The study provided a rapid and sensitive method for determination of Exemestane and its metabolites, which can be applied to human pharmacokinetics study .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-beta-Hydroxy Exemestane | |

CAS RN |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。